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Compound of Interest

Compound Name: Pentylcyclohexane

Cat. No.: B1580667

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enthalpy of formation for
pentylcyclohexane, a key thermochemical property for understanding its stability and
energetic behavior. The document summarizes experimentally determined and computationally
calculated values, details the methodologies used for these determinations, and presents
logical relationships through diagrams. This information is critical for applications ranging from
fundamental chemical research to process design and safety assessments in the
pharmaceutical and chemical industries.

Quantitative Data Summary

The standard enthalpy of formation (AfH°) of a compound is the change in enthalpy during the
formation of 1 mole of the substance from its constituent elements in their standard states. For
pentylcyclohexane (C11H22), this property has been determined for both the liquid and
gaseous phases.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1580667?utm_src=pdf-interest
https://www.benchchem.com/product/b1580667?utm_src=pdf-body
https://www.benchchem.com/product/b1580667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Units Method Source
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Formation Calorimetry
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Liquid Phase
_ Prosen,
Enthalpy of Combustion
) -7239.1+15 kJ/mol ) Johnson, et al.,
Combustion Calorimetry
- 1946
(AcH°liquid)
Liquid Phase
Enthalpy of Calculated from NIST Chemistry
) -233.7 kJ/mol o
Formation AcH°liquid WebBook|[2]
(AfH°liquid)

Experimental Determination: Oxygen Bomb
Calorimetry

The experimental values for the enthalpy of formation of pentylcyclohexane were primarily
determined using oxygen bomb calorimetry. This technique measures the heat released during
the complete combustion of a substance in a constant-volume container.

Experimental Protocol

o Sample Preparation: A precisely weighed sample of high-purity pentylcyclohexane is
placed in a sample holder, typically a platinum crucible, within a high-pressure vessel known
as a "bomb."

o Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to
ensure complete combustion.

o Calorimeter Assembly: The bomb is placed in a calorimeter, which is a container filled with a
known mass of water. The calorimeter is equipped with a stirrer to ensure uniform
temperature distribution and a high-precision thermometer to monitor temperature changes.
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Ignition: The sample is ignited by passing an electric current through a fuse wire in contact

with the sample.

Temperature Measurement: The temperature of the water in the calorimeter is recorded
before and after combustion. The temperature rise is directly proportional to the heat

released by the combustion reaction.

Calculation: The heat of combustion is calculated from the temperature change, the heat
capacity of the calorimeter system (determined by combusting a standard substance like
benzoic acid), and corrections for factors such as the heat of ignition and the formation of
nitric acid from residual nitrogen in the bomb.

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated
from the experimentally determined enthalpy of combustion using Hess's Law, along with the
known standard enthalpies of formation of the combustion products (carbon dioxide and

water).
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Oxygen Bomb Calorimetry Workflow
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Computational Methods for Enthalpy of Formation

In addition to experimental techniques, computational chemistry provides powerful tools for
predicting the enthalpy of formation of molecules like pentylcyclohexane. These methods can
be particularly useful for screening large numbers of compounds or for studying molecules that
are difficult to handle experimentally.

Ab Initio and Density Functional Theory (DFT)
Calculations

¢ Ab Initio Methods: These methods solve the Schrédinger equation from first principles,
without empirical parameters. Methods like Hartree-Fock (HF), Mgller-Plesset perturbation
theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and
computational cost.

o Density Functional Theory (DFT): DFT methods are based on calculating the electron
density rather than the full wavefunction, which makes them computationally less expensive
than high-level ab initio methods while often providing comparable accuracy. The choice of
the exchange-correlation functional (e.g., B3LYP, PBE) is crucial for the accuracy of the
results.

The enthalpy of formation is typically calculated using isodesmic or atomization reactions. In an
isodesmic reaction, the number and types of chemical bonds are conserved on both sides of
the reaction, which helps in canceling out systematic errors in the calculations.

Group Increment Methods

Group increment methods are empirical approaches that estimate thermochemical properties
by summing the contributions of individual chemical groups within a molecule. Each functional
group is assigned a value that is derived from experimental data of a large set of compounds.
While less accurate than high-level quantum chemical calculations, these methods are very
fast and can provide good estimates for a wide range of organic molecules.

Relationship Between Gas and Liquid Phase
Enthalpies
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The enthalpy of formation in the gas phase (AfH°gas) and the liquid phase (AfH°liquid) are
related by the enthalpy of vaporization (AvapH®°), which is the enthalpy change required to
transform one mole of a substance from the liquid to the gaseous state at a given temperature
and pressure.
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Thermochemical Relationship Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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